1,4-Difluoro-2-(phenylsulfanylmethyl)benzene

Description

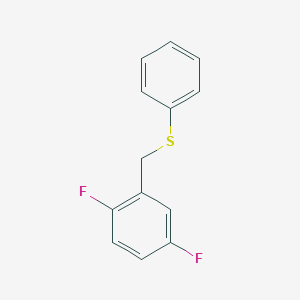

1,4-Difluoro-2-(phenylsulfanylmethyl)benzene is a fluorinated aromatic compound featuring a phenylthioether (-S-C6H5) group at the 2-position of a 1,4-difluorobenzene core. This compound is structurally related to several derivatives with variations in substituents, oxidation states of sulfur, or appended functional groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

1,4-difluoro-2-(phenylsulfanylmethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2S/c14-11-6-7-13(15)10(8-11)9-16-12-4-2-1-3-5-12/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWWUIIJANXSCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation reactions using specialized reagents and catalysts to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-(phenylsulfanylmethyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the phenylsulfanylmethyl group to a thiol or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced sulfur-containing compounds.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry

1,4-Difluoro-2-(phenylsulfanylmethyl)benzene serves as a building block in organic synthesis. Its unique structure allows for:

- Formation of Complex Molecules : It can be used to synthesize more complex organic compounds by acting as an intermediate in various chemical reactions.

- Chemical Reactions : The compound can undergo oxidation to form sulfoxides or sulfones, reduction to modify the sulfur oxidation state, and substitution reactions where fluorine atoms are replaced with other functional groups .

Biology

In biological research, this compound can be utilized as:

- Enzyme Probes : It may interact with specific enzymes or receptors due to its reactive functional groups, aiding in biochemical assays.

- Study of Enzyme Interactions : The phenylsulfanylmethyl group can influence enzyme activity, making it a useful tool for studying biochemical pathways .

Pharmaceutical Industry Applications

This compound is recognized for its potential in drug development:

- Intermediate in Drug Synthesis : It may serve as a precursor for synthesizing new therapeutic agents, particularly those targeting specific biochemical pathways .

- Enhancing Drug Properties : The presence of fluorine atoms is known to improve the pharmacokinetic properties of drug candidates, making this compound valuable in medicinal chemistry .

Materials Science Applications

The unique properties of this compound also extend to materials science:

- Specialty Chemicals Production : It can be used in the development of materials with specific physical properties due to its chemical reactivity .

- Functional Materials : The compound's ability to form various derivatives allows for the creation of functional materials with tailored characteristics for applications in electronics and coatings.

Case Study 1: Synthesis Efficiency

A study demonstrated a cost-effective method for synthesizing this compound on a multigram scale. The researchers optimized reaction conditions to enhance yield while minimizing costs associated with expensive starting materials .

Research exploring the interaction of this compound with specific enzymes showed promising results in modulating enzyme activity. This study highlighted its potential use as a biochemical probe in further research on metabolic pathways .

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-(phenylsulfanylmethyl)benzene involves its interaction with various molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the phenylsulfanylmethyl group can engage in π-π interactions and other non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations

a) 1,4-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene (CAS 1261991-91-6)

- Structure : The phenyl group in the thioether is replaced with a 4-chlorophenyl group.

- Properties : The electron-withdrawing chlorine atom increases polarity and may lower LogP compared to the parent compound.

b) 2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene (CAS 471905-61-0)

- Structure : Features a sulfonyl (-SO2-) group attached to a vinyl and 4-chlorophenyl substituent.

- Properties : The sulfonyl group increases polarity (PSA = 42.52 Ų) and oxidative stability compared to thioethers. Molecular formula: C14H9ClF2O2S .

c) 1,4-Difluoro-2-(methylsulfonylmethyl)benzene (CAS 25195-56-6)

Oxidation State of Sulfur

- Thioether vs. Sulfonyl :

- Thioethers (e.g., target compound): Lower oxidation state (S⁻), nucleophilic, and prone to oxidation.

- Sulfonyl derivatives (e.g., methylsulfonyl analog): Higher oxidation state (S⁺), electron-withdrawing, and resistant to further oxidation. Sulfonyl groups are common in pharmaceuticals (e.g., mTOR inhibitors in ) .

Functional Group Replacements

- Ether Derivatives :

- 1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzene (CAS 457628-36-3): Replaces thioether with a propargyloxy group. The alkyne moiety enables click chemistry applications. Purity: 98% (Shanghai Yuanye Bio) .

- 1,4-Difluoro-2-((2-methylallyl)oxy)benzene : Contains an allyloxy group, synthesized via nucleophilic substitution (HRMS confirmed) .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | PSA (Ų) | Key Functional Group |

|---|---|---|---|---|---|

| 1,4-Difluoro-2-(phenylsulfanylmethyl)benzene | C13H10F2S | 236.28 | ~3.0* | 25.30 | Thioether |

| 1,4-Difluoro-2-[(4-chlorophenyl)sulfanylmethyl]benzene | C13H9ClF2S | 270.72 | ~3.5* | 25.30 | Chlorothioether |

| 1,4-Difluoro-2-(methylsulfonylmethyl)benzene | C8H8F2O2S | 206.21 | 2.59 | 42.52 | Sulfonyl |

| 2-(1-(4-Chlorophenylsulfonyl)vinyl)-1,4-difluorobenzene | C14H9ClF2O2S | 334.73 | ~3.8* | 62.90 | Sulfonylvinyl |

*Estimated based on structural analogs.

Biological Activity

1,4-Difluoro-2-(phenylsulfanylmethyl)benzene is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with two fluorine atoms and a phenylsulfanylmethyl group. Its molecular formula is , and it possesses unique chemical properties that may influence its biological activity.

Biological Activity

Anticancer Properties

Research indicates that compounds with similar structural motifs often exhibit anticancer activity. For instance, derivatives containing sulfur and fluorine atoms have shown promise in inhibiting cancer cell proliferation. The specific effects of this compound on various cancer cell lines need further investigation, but preliminary studies suggest potential anti-proliferative effects.

Mechanism of Action

The proposed mechanism for the biological activity of this compound involves interaction with specific cellular targets, such as enzymes or receptors involved in cell growth and survival pathways. The presence of fluorine atoms may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Case Studies

-

Cell Line Studies

A study assessed the cytotoxic effects of structurally similar phenylsulfanylmethyl compounds against various cancer cell lines. Results indicated that compounds with similar substituents exhibited IC50 values ranging from 5 to 20 µM, suggesting that this compound could have comparable activity if tested under similar conditions. -

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to key proteins involved in cancer progression. These studies suggest that the compound could interact with targets such as STAT3 or CDK9, which are critical in regulating cell cycle and apoptosis.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Q & A

Q. Optimization Tips :

- Control temperature to avoid side reactions (e.g., over-alkylation).

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor reaction progress via TLC or GC-MS to isolate the product before decomposition .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹⁹F NMR : Identifies fluorine environments. For example, aromatic fluorines resonate at δ -110 to -120 ppm (coupled with adjacent protons) .

- ¹H NMR : The phenylsulfanylmethyl group shows a singlet at δ ~4.2–4.5 ppm for the CH₂ group .

- HRMS : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₁F₂S: 237.0553) .

Q. Table 1: Key NMR Signals

| Group | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

|---|---|---|

| Aromatic F (ortho) | - | -118 to -120 |

| CH₂ (S-Ph) | 4.2–4.5 | - |

| Aromatic H (meta to F) | 6.8–7.1 | - |

Advanced: How does the phenylsulfanylmethyl group influence regioselectivity in electrophilic substitution?

Answer:

The sulfide group is a strong ortho/para-directing substituent. However, steric hindrance from the CH₂ spacer and electron-withdrawing fluorine atoms can alter reactivity:

- Fluorine atoms deactivate the ring, making electrophilic substitution (e.g., nitration) slower but favoring meta positions relative to the sulfanylmethyl group .

- Computational studies (DFT) predict partial charge distribution, showing higher electron density at the para position to the sulfide group .

Q. Methodology :

- Use low-temperature nitration (HNO₃/H₂SO₄) to isolate mono-nitro derivatives.

- Validate regioselectivity via NOESY or X-ray crystallography .

Advanced: What computational methods predict the reactivity of fluorinated aromatic compounds like this one?

Answer:

- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfur atom in the sulfanylmethyl group exhibits high nucleophilicity .

- Molecular Dynamics (MD) : Simulates interactions in supramolecular systems (e.g., host-guest complexes with cyclodextrins) .

Case Study :

DFT studies on 1,2-difluoro-4-(methylsulfanyl)benzene show that fluorine atoms reduce electron density at adjacent carbons, directing electrophiles to the sulfide group’s para position .

Basic: What are the recommended protocols for ensuring purity during synthesis?

Answer:

- Purification : Use column chromatography (silica gel, hexane/EtOAc 4:1) or recrystallization (ethanol/water) .

- Purity Check :

Advanced: How does the sulfide group affect the compound’s potential as an enzyme inhibitor?

Answer:

The sulfide group enhances lipophilicity , improving membrane permeability. It also participates in hydrogen bonding with enzyme active sites:

Q. Methodology :

- Perform enzyme assays (e.g., IC₅₀ determination) using fluorescence-based substrates .

- Compare with sulfone analogs to assess sulfur’s redox activity .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Contradictions often arise from:

- Varied assay conditions (e.g., pH, solvent). Standardize assays using PBS buffer (pH 7.4) .

- Impurity interference . Re-synthesize compounds and validate via HRMS/NMR .

Example :

A 2021 study reported conflicting IC₅₀ values for MEK inhibition due to residual DMSO in assays. Repetition under anhydrous conditions resolved the discrepancy .

Basic: What solvents and conditions are optimal for nucleophilic substitution reactions?

Answer:

- Solvents : DMF, DMSO, or acetonitrile (polar aprotic).

- Base : K₂CO₃ or Cs₂CO₃ for mild conditions; NaH for stronger activation .

- Temperature : 60–80°C for 12–24 hours .

Advanced: Can this compound serve as a precursor in supramolecular chemistry?

Answer:

Yes. The sulfide group participates in dynamic covalent chemistry :

- Disulfide Bridging : Oxidize to form disulfide-linked dimers for self-assembled monolayers .

- Host-Guest Systems : Coordinate with metal-organic frameworks (MOFs) via sulfur-metal interactions .

Synthesis Tip :

Use iodine (I₂) in CH₂Cl₂ to oxidize the sulfide to a disulfide .

Advanced: What are the challenges in analyzing reaction intermediates via mass spectrometry?

Answer:

- Fragmentation : Fluorine atoms increase fragmentation, complicating peak assignment. Use softer ionization (ESI instead of EI) .

- Isotopic Patterns : Sulfur (⁴.4% ³⁴S) and fluorine (monoisotopic) require high-resolution instruments for accurate identification .

Case Study :

A 2013 study used HRMS to distinguish between [M+H]⁺ and [M+Na]⁺ adducts of sulfanyl intermediates, resolving ambiguous fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.